
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline is an organic compound with the molecular formula C11H10ClN3O. It belongs to the class of heterocyclic building blocks, specifically pyrazines, and is characterized by the presence of a chloropyrazine ring attached to an aniline moiety through an oxy-methyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with aniline in the presence of a suitable base and solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Another aminopyrazine compound with similar structural features.
6-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline.
4-Chloropyrazine-2-carboxylic acid: A related pyrazine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific oxy-methyl linkage and the presence of both aniline and chloropyrazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
642084-46-6 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
3-[(6-chloropyrazin-2-yl)oxymethyl]aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-5-14-6-11(15-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7,13H2 |
InChI Key |
WGQMUWQUQPEQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


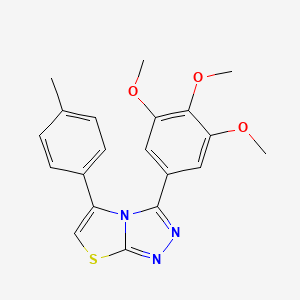

![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
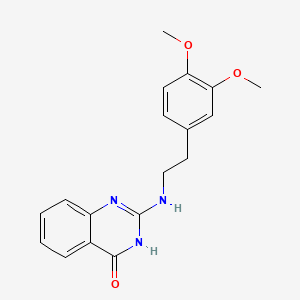



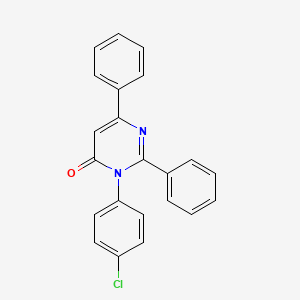
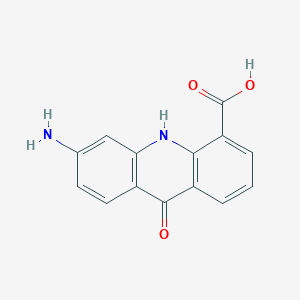

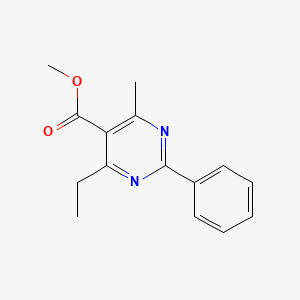

![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
